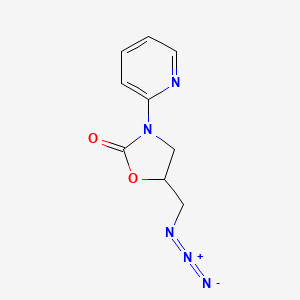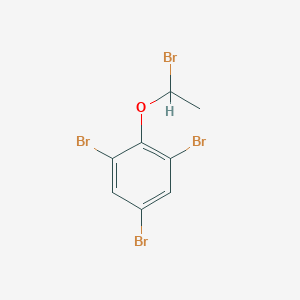
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is an organic compound with the molecular formula C14H20BrNO. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(1-phenylethyl)pentanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Reduction Reactions: Formation of primary or secondary amines and alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
科学的研究の応用
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in the target proteins, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)hexanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)heptanamide
Uniqueness
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications.
特性
CAS番号 |
917887-57-1 |
|---|---|
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC名 |
2-bromo-3-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3,(H,16,17) |
InChIキー |
XDBVKBKIGFRXAW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


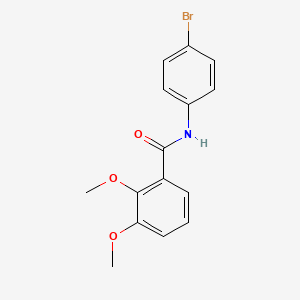
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
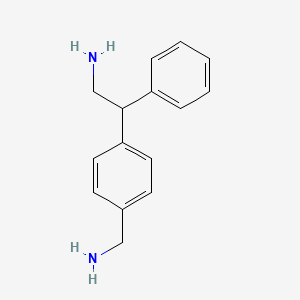

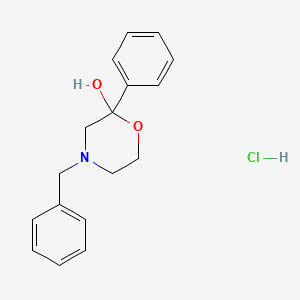
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
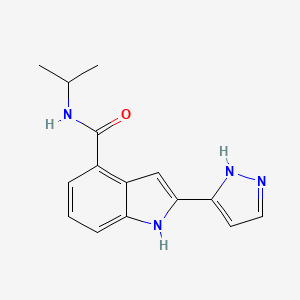
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)

